molecular formula C24H19N3O5S B281176 Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate

Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No.: B281176
M. Wt: 461.5 g/mol
InChI Key: QAEHKNSZSVUAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate, also known as QM-Benzoate, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including protein kinase CK2, which is involved in many cellular processes.

Mechanism of Action

The mechanism of action of Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of protein kinase CK2. This enzyme is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By blocking the activity of this enzyme, this compound may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. This compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate for lab experiments is that it is a highly specific inhibitor of protein kinase CK2. This means that it can be used to study the role of this enzyme in various cellular processes. However, one limitation of this compound is that it is relatively expensive to synthesize, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate. One area of research is to investigate its potential as a cancer treatment. This could involve testing the compound in animal models or in clinical trials. Another area of research is to explore its antimicrobial properties, which could lead to the development of new antibiotics. Finally, researchers could investigate the potential of this compound as an anti-inflammatory agent, which could have applications in the treatment of inflammatory diseases such as arthritis.

Synthesis Methods

The synthesis of Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate involves several steps, starting with the reaction of 8-quinolinesulfonyl chloride with 4-aminobenzoic acid to form 4-[(8-quinolinylsulfonyl)amino]benzoic acid. This compound is then reacted with methyl 2-amino-3-benzoylbenzoate to produce this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. This inhibition is thought to be due to the compound's ability to block the activity of protein kinase CK2, which is overexpressed in many cancer cells.

Properties

Molecular Formula

C24H19N3O5S

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 2-[[4-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C24H19N3O5S/c1-32-24(29)19-8-2-3-9-20(19)26-23(28)17-11-13-18(14-12-17)27-33(30,31)21-10-4-6-16-7-5-15-25-22(16)21/h2-15,27H,1H3,(H,26,28)

InChI Key

QAEHKNSZSVUAIL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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